molecular formula C12H8FN B1314645 2-fluoro-9H-carbazole CAS No. 391-53-7

2-fluoro-9H-carbazole

Cat. No. B1314645
CAS RN: 391-53-7
M. Wt: 185.2 g/mol
InChI Key: RQGSXFCTBTUNRR-UHFFFAOYSA-N
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Description

2-Fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound with two benzene rings fused by a pyrrole . It is derived from carbazole and is used as a synthesis intermediate for bioactive compounds and emitters in applications of antimicrobials and OLEDs .


Synthesis Analysis

Carbazole synthesis typically involves reactions such as the Pschorr reaction and palladium-catalyzed sequences consisting of intermolecular amination and intramolecular direct arylation . The use of magnetically recoverable palladium nanocatalysts supported on a green biochar enables an efficient palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles .


Molecular Structure Analysis

2-Fluoro-9H-carbazole has a molecular weight of 185.20 g/mol . It is a fluorinated aromatic heterocyclic compound with two benzene rings fused by a pyrrole . The compound has a wider HOMO-LUMO energy gap, which makes it useful in organic light-emitting diodes .


Chemical Reactions Analysis

2-Fluoro-9H-carbazole can be easily attached to another halogenated building block via Buchwald-Hartwig amination and copper-catalyzed alkylation, to enlarge the chromophore size of the molecules .


Physical And Chemical Properties Analysis

2-Fluoro-9H-carbazole is a solid substance with a melting point of 227 °C . It appears as an off-white powder .

Scientific Research Applications

Fluorescence Properties

Carbazole-based fluorophores, including derivatives like 2-fluoro-9H-carbazole, have been studied for their aggregation-induced fluorescence properties. Research on compounds such as 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole and its derivatives demonstrates their fluorescence in both solution and solid states, affected by factors like intramolecular charge transfer and aggregational induced packing. These properties are pivotal for applications in fluorescence detection and imaging technologies (Jiao et al., 2019).

Crystal Structures

The study of crystal structures of various 9H-carbazole derivatives, including 2-fluoro-9H-carbazole, helps in understanding their molecular packing modes and interactions. Such studies are essential for developing materials with specific optical and electronic properties. The crystal structures are mainly influenced by van der Waals forces and weak C-H...X interactions, which are crucial in materials science and nanotechnology (Kubicki et al., 2007).

Drug Delivery Applications

The structural versatility of carbazole derivatives, including 2-fluoro-9H-carbazole, allows their use in drug delivery systems. Research on metal-organic frameworks (MOFs) using carbazolyl functionalized ligands like 9H-carbazole-2,7-dicarboxylic acid shows their potential in encapsulating and releasing drugs like 5-fluorouracil, demonstrating their relevance in pharmaceutical applications (Sun et al., 2021).

Pharmacological Derivatives

9H-Carbazole and its derivatives are known for their diverse pharmacological applications. Research on the biotransformation of 9H-carbazole derivatives by biphenyl-utilizing bacteria highlights the potential of these compounds in developing various pharmaceutical agents, including antimicrobials and anticancer drugs (Waldau et al., 2009).

Sensor Technologies

Carbazole derivatives are studied for their application in sensor technologies. For instance, a fluorene oligomer with peripheral carbazole side chains has been synthesized for detecting iodideas a colorimetric/fluorometric probe. The sensitivity and selectivity of these carbazole-based sensors towards specific ions or molecules make them valuable for environmental monitoring and diagnostic applications (Zhao et al., 2012).

Electronic and Optical Applications

Carbazole derivatives, including 2-fluoro-9H-carbazole, are key components in the synthesis of materials for electronic and optical applications. Their use in the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues demonstrates their potential in developing new materials for electronic devices like OLEDs (Organic Light Emitting Diodes) and other optoelectronic applications. These materials exhibit properties such as high fluorescence and stability, which are crucial for advanced electronic devices (Kantevari et al., 2011).

Safety And Hazards

2-Fluoro-9H-carbazole can cause skin and eye irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

2-Fluoro-9H-carbazole is used as a synthesis intermediate for bioactive compounds and emitters in applications of antimicrobials and OLEDs . Its derivatives show antibacterial performance, suggesting potential use in the development of new antimicrobial agents . Furthermore, the compound’s wider HOMO-LUMO energy gap makes it useful in organic light-emitting diodes .

properties

IUPAC Name

2-fluoro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGSXFCTBTUNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473486
Record name 2-fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-9H-carbazole

CAS RN

391-53-7
Record name 2-fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DRM Ramadan - 2021 - air.unimi.it
Università degli Studi di Milano Page 1 Università degli Studi di Milano Doctorate School of Chemical Sciences and Technologies Department of Chemistry PhD Course in Chemical …
Number of citations: 2 air.unimi.it

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